

Application Note: Identification of Diacetylmorphine using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Hierochin D*

Cat. No.: *B15595809*

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Abstract

This document outlines a standardized protocol for the qualitative and quantitative identification of diacetylmorphine (heroin) in seized samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is intended for researchers, forensic scientists, and drug development professionals. It encompasses sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results. The protocol is based on established methods and provides a comprehensive workflow for the definitive identification of diacetylmorphine.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.^{[1][2]} In the context of forensic science, GC-MS offers high sensitivity and specificity, making it an invaluable tool for the analysis of illicit drugs like diacetylmorphine.^[1] This application note provides a detailed protocol for the analysis of diacetylmorphine, including common adulterants and by-products often found in street-level heroin samples.^{[1][3]}

Experimental Protocol

Sample Preparation

A critical step in the analysis of illicit drug samples is the preparation of a homogenous and representative sample for injection into the GC-MS system. The following protocol is a general guideline and may need to be adapted based on the physical state and suspected purity of the sample.

Materials:

- Methanol (HPLC grade)[1]
- Chloroform (HPLC grade)
- Vortex mixer
- Sonicator
- Syringe filters (0.22 μm)
- Autosampler vials

Procedure:

- Accurately weigh approximately 5 mg of the homogenized seized sample.[4]
- Dissolve the sample in 1 mL of a methanol:chloroform (1:1 v/v) solution.[4] For samples that are difficult to dissolve, a 4:1 v/v methanol:chloroform mixture can be utilized with sonication for 10 minutes.[2][5]
- Vortex the solution for 1 minute to ensure complete dissolution.
- If particulate matter is present, filter the solution using a 0.22 μm syringe filter into a clean autosampler vial.
- The sample is now ready for injection into the GC-MS system.

For biological samples, such as meconium, a more extensive solid-phase extraction (SPE) is required to remove interfering substances.[6]

GC-MS Instrumentation and Parameters

The following instrumental parameters have been demonstrated to provide excellent separation and identification of diacetylmorphine and associated compounds.

Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
GC Column	DB-1ms or VF-1ms (30 m x 0.32 mm I.D., 0.25 μ m film thickness)[1]
Injection Port Temp.	270°C[1]
Injection Mode	Splitless
Carrier Gas	Helium[1]
Flow Rate	2 mL/min[1]
Oven Temperature Program	Initial temperature 50°C, hold for 1 min, ramp to 270°C at 10°C/min, hold for 10 min.[1]
Transfer Line Temp.	250°C[1]
Ion Source Temp.	230°C
Ionization Mode	Electron Impact (EI)
Ionization Energy	70 eV
Mass Scan Range	50-500 amu[1]

Data Analysis and Interpretation

Identification of diacetylmorphine is achieved by comparing the retention time and the mass spectrum of the peak of interest with a known reference standard. The mass spectrum of diacetylmorphine is characterized by a specific fragmentation pattern.

Retention Time

Under the chromatographic conditions specified above, diacetylmorphine is expected to have a retention time of approximately 16.61 minutes.[7] However, slight variations may occur, and it is

crucial to confirm the retention time daily with a standard solution.

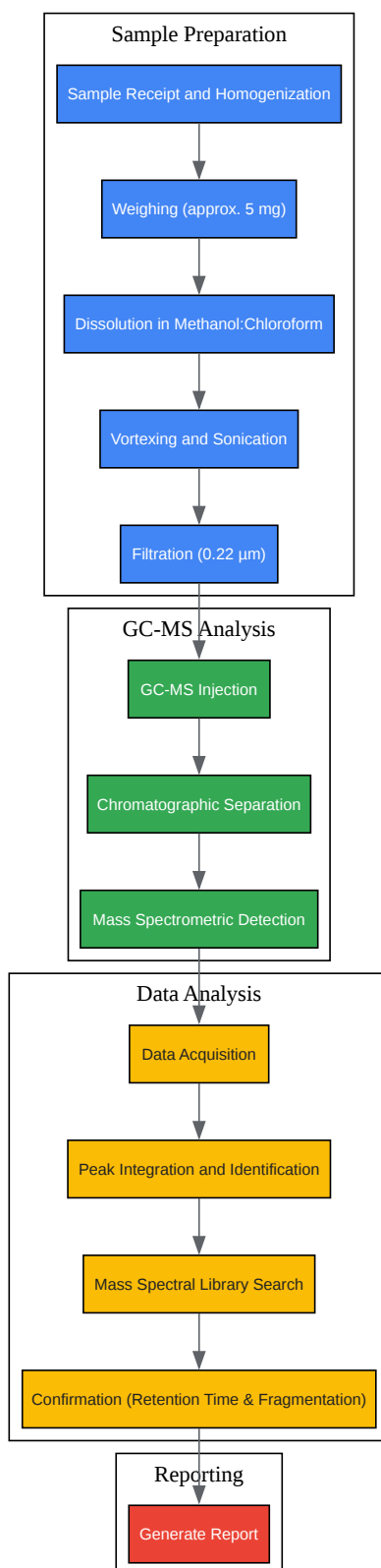
Mass Spectrum and Fragmentation Pattern

The mass spectrum of diacetylmorphine exhibits a molecular ion peak (M⁺) and several characteristic fragment ions. These fragments are crucial for positive identification.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Diacetylmorphine (Heroin)	369	327, 310, 268, 215, 204, 43, 42[1]
Acetylcodeine	341	282, 81, 70, 59
6-Monoacetylmorphine (6-MAM)	327	-
Morphine	285	-
Codeine	299	229, 162, 124, 69, 59, 42[1]
Caffeine	194	109, 82, 67, 55, 42[1]
Phenobarbital	232	204, 161, 146, 117, 103, 77[1]
Noscapine	413	-

The presence of the molecular ion at m/z 369 and the base peak at m/z 327, along with other characteristic fragments, provides a high degree of confidence in the identification of diacetylmorphine.[1]

Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for diacetylmorphine identification.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification of diacetylmorphine in seized samples. Adherence to the specified sample preparation, instrument parameters, and data analysis procedures will ensure accurate and reproducible results, which are critical in forensic and research applications. The characteristic retention time and mass spectral fragmentation pattern serve as definitive identifiers for diacetylmorphine.

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